2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido-pyrimidinone core linked to a tetrahydrophthalazinone moiety substituted with a 4-methylphenyl group. The tetrahydrophthalazinone moiety may contribute to conformational rigidity, while the pyrido-pyrimidinone scaffold is common in bioactive molecules due to its hydrogen-bonding capacity and aromatic stacking interactions .
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-11-17(12-10-16)23-19-6-2-3-7-20(19)24(30)28(26-23)15-18-14-22(29)27-13-5-4-8-21(27)25-18/h4-5,8-14H,2-3,6-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHRBFSSXJAMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with appropriate reagents to introduce the 4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl group . The reaction conditions typically involve the use of catalysts such as palladium and mild reaction conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the pyrido[1,2-a]pyrimidin-4-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for chalcogenation, and various acids and bases for substitution reactions . The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrimidin-4-one scaffold .
Scientific Research Applications
2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound shares structural motifs with several derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, which differ in substituents and appended heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
- Lipophilicity and Bioavailability : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl (Cl) or fluorinated analogs, which could enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl in ) may slow oxidative metabolism, whereas methyl groups (target compound) could accelerate CYP-mediated degradation.
- Synthetic Accessibility: Halogenated derivatives (e.g., ) are synthesized via straightforward electrophilic substitution, while the target compound’s tetrahydrophthalazinone linkage may require multi-step cycloaddition or cross-coupling .
Crystallographic and Conformational Data
The single-crystal X-ray structure of a related compound () reveals a planar pyrido-pyrimidinone core with a mean σ(C–C) bond deviation of 0.004 Å, suggesting rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
